molecular formula C18H31NO2 B3864914 2-{[6-(4-tert-butylphenoxy)hexyl]amino}ethanol

2-{[6-(4-tert-butylphenoxy)hexyl]amino}ethanol

Cat. No. B3864914
M. Wt: 293.4 g/mol
InChI Key: UBONWBSRYHCVLN-UHFFFAOYSA-N
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Description

The compound “2-{[6-(4-tert-butylphenoxy)hexyl]amino}ethanol” is an organic compound containing an amino group (-NH2) and a hydroxyl group (-OH), which are attached to an ethane backbone. This suggests that it belongs to the class of compounds known as amino alcohols .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a phenol group (a benzene ring with a hydroxyl group) substituted with a tert-butyl group, an alkyl chain, and an amino group attached to an ethane backbone with another hydroxyl group .


Chemical Reactions Analysis

As an amino alcohol, this compound could potentially undergo a variety of chemical reactions. The amino group (-NH2) could act as a nucleophile in substitution reactions, or it could be protonated under acidic conditions. The hydroxyl group (-OH) could potentially be deprotonated under basic conditions, or it could undergo reactions typical of alcohols, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and the length of the alkyl chain. Generally, amino alcohols are polar due to the presence of the amino and hydroxyl groups, and they can form hydrogen bonds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. If it exhibits interesting biological activity, it could be studied further as a potential therapeutic agent .

properties

IUPAC Name

2-[6-(4-tert-butylphenoxy)hexylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2/c1-18(2,3)16-8-10-17(11-9-16)21-15-7-5-4-6-12-19-13-14-20/h8-11,19-20H,4-7,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBONWBSRYHCVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(4-Tert-butylphenoxy)hexylamino]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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